Beryllium 2,4-pentanedionate
Overview
Description
It is a white crystalline powder that is freely soluble in alcohol and ether but slightly soluble in water . This compound is known for its chelating properties and is used in various scientific and industrial applications.
Preparation Methods
Beryllium 2,4-pentanedionate can be synthesized through the reaction of beryllium chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolving beryllium chloride in an appropriate solvent such as ethanol.
- Adding acetylacetone to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- Isolating the product by filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Beryllium 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into different beryllium-containing compounds.
Substitution: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands, forming new complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Beryllium 2,4-pentanedionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other beryllium compounds and as a catalyst in various chemical reactions.
Biology: Research involving this compound focuses on its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of beryllium 2,4-pentanedionate involves its ability to form stable complexes with various metal ions. This chelating property allows it to interact with different molecular targets, including enzymes and other proteins. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
Beryllium 2,4-pentanedionate can be compared with other similar compounds, such as:
- Zinc 2,4-pentanedionate
- Iron 2,4-pentanedionate
- Copper 2,4-pentanedionate
These compounds share similar chelating properties but differ in their metal centers, leading to variations in their chemical reactivity and applications. This compound is unique due to the specific properties of beryllium, such as its high charge density and small ionic radius, which influence its interactions with other molecules .
Properties
IUPAC Name |
beryllium;(Z)-4-oxopent-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C5H7O2)2, C10H14BeO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | beryllium acetylacetonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Beryllium acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20315 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10210-64-7 | |
Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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